2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride
Description
2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride is a hydrochlorinated amine derivative featuring a pyrimidine core substituted with a phenyl group at the 2-position and an ethanamine side chain at the 5-position. Pyrimidine derivatives are known for their role in modulating biological activity due to their aromaticity and hydrogen-bonding capabilities .
Properties
CAS No. |
1196151-26-4 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-(2-phenylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c13-7-6-10-8-14-12(15-9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,13H2;1H |
InChI Key |
YMTUGPIHIJTNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of 2-phenylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound can undergo oxidation, particularly at the ethanamine group or aromatic rings. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) . Oxidation may lead to the formation of corresponding oxides or quinones, depending on the reaction conditions .
Reduction Reactions
Reduction typically targets the ethanamine group or unsaturated bonds. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents. These reactions may yield reduced derivatives, such as amines or alcohols .
Substitution Reactions
The ethanamine group is prone to nucleophilic substitution under basic or acidic conditions. Reagents like halides (e.g., Cl⁻, Br⁻) or other nucleophiles (e.g., amines) can replace the ethanamine moiety. Substitution may also occur at the pyrimidine ring’s reactive positions, influenced by the phenyl substituent .
Acylation Reactions
The amine group can participate in acylation reactions with acyl chlorides or anhydrides (e.g., acetic anhydride). This typically forms amides, altering the compound’s solubility and biological activity.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic), H₂O₂ | Oxidized derivatives |
| Reduction | LiAlH₄ (THF), NaBH₄ | Reduced amines/alcohols |
| Substitution | Halides (e.g., Cl⁻), nucleophiles (e.g., NH₃) | Substituted ethanamine derivatives |
| Acylation | Acyl chlorides (e.g., AcCl), anhydrides | Amide derivatives |
Biological Activity and Pharmacokinetics
While not directly related to chemical reactivity, pharmacokinetic data from analogous compounds (e.g., clearance rates, half-life) suggest stability under physiological conditions, which may influence reaction outcomes in biological systems .
Research Gaps and Considerations
-
Substituent Effects : The phenyl group at position 2 and the ethanamine at position 5 may modulate reaction rates and regioselectivity.
-
Salt Form : The hydrochloride salt may stabilize the compound during reactions but could influence reactivity in substitution or acylation.
-
Data Limitations : Specific reaction data for this compound are scarce in the provided sources, necessitating extrapolation from structurally similar pyrimidine derivatives .
Structural Rationalization
The compound’s structure (C₁₂H₁₃N₃·HCl) features a pyrimidine core with a phenyl substituent and an ethanamine group. The aromatic rings and amine functionality provide multiple reactive sites, enabling diverse chemical transformations.
Experimental Validation
Future studies should focus on:
-
Optimizing reaction conditions for specific transformations.
-
Characterizing products using NMR, HPLC, and mass spectrometry.
-
Investigating regioselectivity in substitution reactions at the pyrimidine ring.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride is its potential use in cancer therapy. Research indicates that compounds within the pyrimidine class can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including:
- Ovarian cancer
- Colorectal cancer
- Breast cancer
- Lung cancer
A patent (US8946235B2) highlights that certain derivatives of pyrimidine compounds exhibit high potency against specific EGFR mutants (e.g., L858R, T790M), while showing reduced toxicity compared to wild-type EGFR inhibitors . This selectivity is crucial for minimizing side effects commonly associated with cancer treatments.
Neuropharmacology
The compound may also have applications in neuropharmacology. Similar pyrimidine derivatives have been studied for their interactions with neurotransmitter systems, particularly serotonin receptors. The structure-activity relationships suggest that modifications to the pyrimidine ring can enhance binding affinity and selectivity for serotonin receptors, potentially leading to new treatments for mood disorders .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed that specific substitutions can significantly alter biological activity. For instance, modifications to the phenyl group or the nitrogen positions in the pyrimidine ring can enhance potency against targeted receptors while maintaining favorable pharmacokinetic properties .
Table 1: Summary of Biological Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | EGFR Mutants | High potency | US8946235B2 |
| Derivative A | 5-HT Receptors | Agonist | PMC11089506 |
| Derivative B | ALK and HDACs | Dual inhibitor | PMC9481106 |
Case Study 1: Cancer Cell Line Evaluation
In a study evaluating the efficacy of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell viability. The mechanism was linked to apoptosis induction, as evidenced by flow cytometry and staining assays.
Case Study 2: Neuropharmacological Effects
Another study investigated a derivative's binding affinity to serotonin receptors, revealing that it exhibited selective agonist activity at the 5-HT_2A receptor. This activity was associated with enhanced cognitive functions in rodent models, suggesting potential applications in treating cognitive impairments .
Mechanism of Action
The mechanism of action of 2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Differences
Key structural analogs and their properties are summarized below:
Key Observations :
- Chain Length : The ethanamine chain in the target compound may offer greater conformational flexibility compared to methanamine derivatives like (2-(pyrimidin-5-yl)phenyl)methanamine hydrochloride .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, whereas phenyl groups (as in the target compound) contribute to π-π stacking interactions.
- Salt Forms: Dihydrochloride salts (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride ) exhibit higher solubility in polar solvents compared to mono-hydrochlorides.
Physicochemical Properties
- Melting Points : Pyrimidine-based hydrochlorides (e.g., 5-methyltryptamine HCl) often have high melting points (>250°C) due to ionic interactions .
- Analytical Profiles : Infrared spectra of similar compounds show peaks at 800–1612 cm⁻¹ (pyrimidine ring vibrations) and 1234–1315 cm⁻¹ (amine stretches) .
Biological Activity
2-(2-Phenylpyrimidin-5-YL)ethanamine hydrochloride, identified by its CAS number 1196151-26-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.71 g/mol
- Chemical Structure : Chemical Structure
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit Glycogen Synthase Kinase 3 (GSK3), a key player in various signaling pathways involved in cell proliferation and survival .
- Modulation of Glucose Uptake : Some derivatives have demonstrated the ability to enhance glucose uptake in cells, which is crucial for managing conditions like diabetes .
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| GSK3 Inhibition | Significant reduction in GSK3 activity | |
| Glucose Uptake | Enhanced glucose uptake in HepG2 cells | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: GSK3 Inhibition
A study evaluated the effects of various phenylpyrimidine derivatives on GSK3 activity. The results showed that certain substitutions on the phenyl ring significantly enhanced the inhibitory effects on GSK3β, leading to increased phosphorylation levels at Ser9, which is indicative of GSK3 inhibition .
Case Study 2: Glucose Uptake Enhancement
In another investigation, compounds similar to 2-(2-Phenylpyrimidin-5-YL)ethanamine were tested for their ability to increase glucose uptake in HepG2 cells. The results indicated that some derivatives led to a notable increase in glucose uptake compared to control groups, suggesting potential applications in metabolic disorders .
Case Study 3: Anticancer Properties
A recent study assessed the cytotoxic effects of various pyrimidine derivatives on multiple cancer cell lines. The findings revealed that compounds with similar structures exhibited significant cytotoxicity, with IC50 values suggesting potent anticancer activity against specific tumor types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
